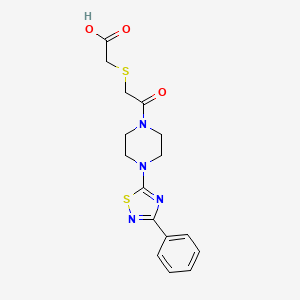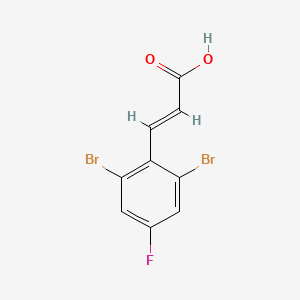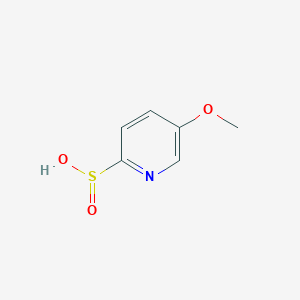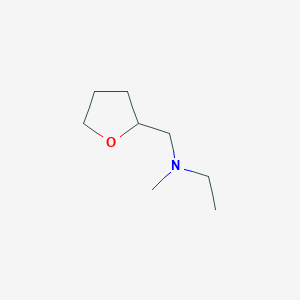
2,4,6-Tribromo-3-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H2Br3NO. It is a derivative of benzonitrile, where three bromine atoms and one hydroxyl group are substituted at the 2, 4, 6, and 3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-hydroxybenzonitrile typically involves the bromination of 3-hydroxybenzonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in a solvent like acetic acid or chloroform, and the temperature is maintained to ensure the selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromo-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-3-hydroxybenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,4,6-Tribromo-3-hydroxybenzonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with a carboxyl group instead of a nitrile group.
2,4,6-Tribromophenol: Lacks the nitrile group and has a hydroxyl group directly attached to the benzene ring.
Uniqueness
2,4,6-Tribromo-3-hydroxybenzonitrile is unique due to the presence of both nitrile and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its brominated structure also enhances its utility in various synthetic applications compared to non-brominated analogs.
Propiedades
Fórmula molecular |
C7H2Br3NO |
|---|---|
Peso molecular |
355.81 g/mol |
Nombre IUPAC |
2,4,6-tribromo-3-hydroxybenzonitrile |
InChI |
InChI=1S/C7H2Br3NO/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,12H |
Clave InChI |
OTEHAUCBVNKQDT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)O)Br)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)







![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)


